N-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine hydrochloride

描述

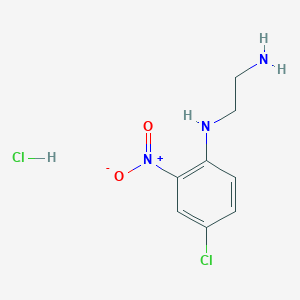

N-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine hydrochloride (CAS: 1049728-18-8) is a substituted ethylenediamine derivative with the molecular formula C₈H₁₀ClN₃O₂ and a molar mass of 215.64 g/mol . Its structure features a chloro group at the para position and a nitro group at the ortho position on the phenyl ring, linked to an ethylenediamine backbone (Figure 1).

属性

IUPAC Name |

N'-(4-chloro-2-nitrophenyl)ethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O2.ClH/c9-6-1-2-7(11-4-3-10)8(5-6)12(13)14;/h1-2,5,11H,3-4,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTCIAODLBQFGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine hydrochloride typically involves the reaction of 4-chloro-2-nitroaniline with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Nitration and Reduction

-

Nitration : The nitro group can undergo further nitration under strong acidic conditions (e.g., HNO₃/H₂SO₄ mixtures).

-

Reduction : The nitro group is reducible to an amino group using agents like NaBH₄ or catalytic hydrogenation.

-

Conditions :

Coupling Reactions

The ethane-1,2-diamine moiety can participate in diazenyl coupling or phthalimide-mediated reactions . For example:

-

Diazenyl Coupling : Reaction with diazonium salts (e.g., from 4-nitroaniline) to form azo compounds.

-

Phthalimide Coupling : Conversion to phthalimide derivatives using mesyl chloride (MsCl) and potassium phthalimide .

Substitution and Functional Group Transformations

-

Alkylation/Alkylation : The ethylenediamine moiety can undergo alkylation with alkyl halides under basic conditions.

-

Oxidation : The nitro group can be oxidized to form nitroso or other derivatives using agents like KMnO₄.

Reaction Comparison Table

Mechanistic Insights

The compound’s reactivity is governed by its functional groups:

-

Nitro Group : Electron-withdrawing, stabilizes intermediates during nitration and reduction.

-

Chloro Substituent : Directs regioselectivity in substitution reactions.

-

Ethane-1,2-diamine Moiety : Provides nucleophilic sites for coupling and alkylation.

Experimental Validation

Reactions are typically monitored via:

科学研究应用

Pharmaceutical Applications

N-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows it to participate in multiple reaction pathways, making it valuable for developing new drugs.

Case Study: Synthesis of Antimalarial Compounds

Research has demonstrated the use of this compound in synthesizing ligands for metal complexes that exhibit antimalarial activity. For instance, complexes formed with rhodium and iridium ligands derived from this compound showed promising results against Plasmodium falciparum strains, indicating potential therapeutic applications in combating malaria .

Chemical Research Applications

The compound is utilized in chemical research for studying reaction mechanisms and developing new synthetic methodologies. Its reactive functional groups allow it to be involved in various organic transformations.

Example: Synthesis of Dendritic Nitric Oxide Donors

In recent studies, this compound was employed to create dendritic nitric oxide donors. These compounds are significant for biomedical applications due to their ability to release nitric oxide, which plays a crucial role in various physiological processes .

This compound has demonstrated notable biological activities, including potential mutagenicity. It is essential to evaluate its safety profile and biological effects when considering its applications in pharmaceuticals.

Table 1: Comparison of Biological Activities

作用机制

The mechanism of action of N-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The chloro group can also participate in substitution reactions, modifying the compound’s activity and interactions with biological targets.

相似化合物的比较

Positional Isomers: Chloro-Nitrophenyl Derivatives

Positional isomerism significantly impacts physicochemical properties. For example:

- N-(2-Chloro-6-nitrophenyl)ethane-1,2-diamine hydrochloride (CAS: 766497-20-5) has the chloro and nitro groups in the ortho and meta positions, respectively. This steric arrangement may reduce solubility compared to the target compound due to increased molecular rigidity .

- 1-(2-Chloro-4-nitrophenyl)ethanone (CAS: 67818-41-1) replaces the ethylenediamine group with a ketone, eliminating hydrogen-bonding capacity and altering reactivity .

Table 1: Structural Comparison of Chloro-Nitrophenyl Derivatives

| Compound Name | Molecular Formula | Substituent Positions | Key Functional Groups |

|---|---|---|---|

| N-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine HCl | C₈H₁₀ClN₃O₂ | 4-Cl, 2-NO₂ | Ethylenediamine, nitro, chloro |

| N-(2-Chloro-6-nitrophenyl)ethane-1,2-diamine HCl | C₈H₁₀ClN₃O₂ | 2-Cl, 6-NO₂ | Ethylenediamine, nitro, chloro |

| 1-(2-Chloro-4-nitrophenyl)ethanone | C₈H₆ClNO₃ | 2-Cl, 4-NO₂ | Ketone, nitro, chloro |

Functional Group Variations: Amidine and Heterocyclic Derivatives

Ethylenediamine derivatives with amidine or heterocyclic groups exhibit distinct biological and chemical profiles:

- The amidine groups enhance solubility and target binding via ionic interactions, unlike the nitro group in the target compound .

- N1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diamine hydrochloride : Incorporation of a benzimidazole ring improves stability and metal-chelating capacity, relevant for pharmaceutical applications .

Table 2: Functional Group Impact on Properties

| Compound Type | Functional Groups | Key Properties |

|---|---|---|

| Target Compound | Nitro, chloro, ethylenediamine | Electron-withdrawing, moderate solubility |

| Diamidine (Compound 6) | Amidine, ethylenediamine | High solubility, antifungal activity |

| Benzimidazole Derivative | Benzimidazole, ethylenediamine | Metal chelation, thermal stability |

生物活性

N-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine hydrochloride is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 227.64 g/mol. The compound features both chloro and nitro groups attached to a phenyl ring, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to:

- Reduction Reactions : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

- Substitution Reactions : The chloro group can be substituted with other nucleophiles, modifying the compound's activity and interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains with promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | < 0.125 mg/dm³ |

| Acinetobacter baumannii | 0.25 mg/dm³ |

| Escherichia coli | 0.5 mg/dm³ |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Preliminary studies have indicated that it may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Specific details regarding these mechanisms are still under investigation, but the presence of nitro groups is believed to play a crucial role in mediating these effects.

Case Studies

- Antimicrobial Efficacy Against Multi-drug Resistant Strains : A study demonstrated that derivatives of this compound exhibited enhanced activity against multi-drug resistant Acinetobacter baumannii, suggesting its potential utility in treating infections caused by resistant pathogens .

- Cytotoxicity in Cancer Cell Lines : In vitro studies have shown that the compound can induce cytotoxicity in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), highlighting its potential for therapeutic applications in oncology.

Synthesis Methods

This compound can be synthesized through several methodologies:

- Nitration of Aniline Derivatives : This involves introducing a nitro group into an aniline precursor followed by chlorination.

- Reduction Techniques : The nitro group can be selectively reduced under controlled conditions to yield various derivatives with distinct biological activities.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying N-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine hydrochloride?

- Methodological Answer : The compound can be synthesized via condensation reactions of ethylenediamine derivatives with substituted nitroaromatic aldehydes under acidic conditions. For purification, recrystallization using polar solvents (e.g., ethanol/water mixtures) is effective. Chromatographic techniques (e.g., column chromatography with silica gel) and spectroscopic validation (e.g., NMR, IR) are critical to ensure purity .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use a combination of elemental analysis (to verify stoichiometry), IR spectroscopy (to identify amine and nitro functional groups), and UV-Vis spectroscopy (to detect π→π* transitions in the aromatic nitro moiety). Mass spectrometry (ESI-MS or MALDI-TOF) provides molecular weight confirmation. Cross-referencing with computational data (e.g., PubChem-derived InChI keys) ensures structural accuracy .

Q. What are the key considerations for IUPAC nomenclature and structural representation?

- Methodological Answer : The IUPAC name is derived by numbering the benzene ring to prioritize substituents (chloro and nitro groups). Ethylene diamine is appended as a side chain, with protonation at the amine group forming the hydrochloride salt. Tools like PubChem’s nomenclature algorithms can validate systematic naming .

Advanced Research Questions

Q. How does this compound behave in coordination chemistry, and what metal complexes can it form?

- Methodological Answer : The primary and secondary amine groups act as bidentate ligands, enabling coordination with transition metals (e.g., Cu(II), Co(II)). Synthesize complexes by refluxing the diamine with metal salts in methanol, followed by spectroscopic characterization (IR for M–N bond shifts, UV-Vis for d-d transitions). A 2:1 ligand-to-metal ratio is typical, confirmed via elemental analysis .

Q. What crystallographic techniques are suitable for resolving its crystal structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement is optimal. Prepare high-quality crystals via slow evaporation in DMSO/water. Analyze hydrogen bonding (e.g., N–H⋯Cl interactions) and π-stacking of nitroaromatic groups. SHELX software is robust for small-molecule refinement, even with twinned data .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), light (UV irradiation), and humidity. Monitor degradation via HPLC-UV (λmax ~255 nm) and track changes in chloride ion content via ion chromatography. Long-term stability is achievable at –20°C in anhydrous conditions .

Q. What pharmacological mechanisms could be explored using this compound?

- Methodological Answer : Investigate its potential as a kinase inhibitor or DNA intercalator via in vitro assays (e.g., enzyme inhibition, cytotoxicity on cancer cell lines). Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins. Structural analogs in patents suggest utility in cancer therapy .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact by employing closed systems during synthesis. Decontaminate spills with 10% sodium bicarbonate. Review Safety Data Sheets (SDS) for specific hazards, including potential mutagenicity .

Q. How can contradictory data in literature (e.g., conflicting spectroscopic results) be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。